2-[3-(4-chlorobenzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide
Description
2-[3-(4-chlorobenzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide is a complex organic compound with a unique structure that includes a quinoline core, a sulfonyl group, and a methoxy group
Properties
IUPAC Name |
2-[3-(4-chlorophenyl)sulfonyl-6-methoxy-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O5S/c1-16-5-3-4-6-21(16)27-24(29)15-28-14-23(34(31,32)19-10-7-17(26)8-11-19)25(30)20-13-18(33-2)9-12-22(20)28/h3-14H,15H2,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NURKWNOXJLDCEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)OC)S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-chlorobenzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide typically involves multiple steps, starting with the preparation of the quinoline core. The key steps include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions using reagents such as chlorosulfonic acid.
Methoxylation: The methoxy group can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Final Coupling: The final step involves coupling the quinoline derivative with N-(o-tolyl)acetamide under appropriate conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-chlorobenzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for methoxy substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
2-[3-(4-chlorobenzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-(4-chlorobenzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-chlorophenyl p-tolyl sulfone: Shares the sulfonyl group but lacks the quinoline core.
4-chlorobenzophenone: Contains the chlorophenyl group but differs in the overall structure.
Uniqueness
2-[3-(4-chlorobenzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide is unique due to its combination of a quinoline core, sulfonyl group, and methoxy group, which confer specific chemical and biological properties not found in similar compounds.
Biological Activity
The compound 2-[3-(4-chlorobenzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide is a synthetic derivative belonging to the class of quinoline-based compounds. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a quinoline core, a sulfonyl group, and an acetamide moiety. The presence of the 4-chlorobenzenesulfonyl and 6-methoxy groups contributes to its biological activity by potentially enhancing lipophilicity and modulating interactions with biological targets.
Anticancer Activity
Recent studies have explored the anticancer properties of related quinoline derivatives, indicating that modifications at specific positions can significantly influence their activity against various cancer cell lines. For instance, compounds with similar structures have shown promising results in inhibiting proliferation in human breast carcinoma (MCF-7), colon carcinoma (SW480), and lung carcinoma (A549) cells through mechanisms such as apoptosis induction and cell cycle arrest at the G2/M phase .
Enzyme Inhibition
Quinoline derivatives are known to exhibit inhibitory effects on key enzymes involved in cancer progression and inflammation. For example, some studies have reported that compounds with similar scaffolds can inhibit cholinesterases (AChE and BChE), which are critical for neurodegenerative diseases like Alzheimer's . The inhibition of these enzymes can provide insights into potential therapeutic applications for cognitive disorders.
The mechanisms through which this compound exerts its biological effects likely involve multiple pathways:
- Apoptosis Induction : Evidence suggests that quinoline derivatives can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : Compounds have been shown to interfere with the cell cycle, particularly at the G2/M checkpoint, thereby preventing cancer cell proliferation.
- Enzyme Interaction : The sulfonyl group may facilitate binding to target enzymes, enhancing inhibitory effects on cholinesterases and other relevant enzymes.
Case Studies
Several studies have highlighted the biological activity of related compounds:
- A study demonstrated that a series of quinoline derivatives exhibited significant cytotoxicity against MCF-7 cells, with IC50 values indicating effective concentrations for inducing apoptosis .
- Another investigation into enzyme inhibition revealed that certain derivatives displayed dual inhibitory effects on AChE and BChE, suggesting potential for treating Alzheimer's disease .
Data Summary
| Property | Value/Observation |
|---|---|
| Anticancer Activity | Effective against MCF-7, SW480, A549 |
| Apoptosis Induction | Confirmed through flow cytometry assays |
| Cell Cycle Arrest | G2/M phase arrest observed |
| Enzyme Inhibition | Inhibits AChE and BChE |
Q & A
Q. Advanced Research Focus
- Transition state analysis with tools like Gaussian or ORCA software calculates activation energies for key steps (e.g., sulfonylation or amide coupling), identifying rate-limiting stages .
- Molecular docking simulations assess steric and electronic interactions between intermediates and catalysts, guiding functional group protection strategies.
- Solvent effect modeling (e.g., COSMO-RS) predicts solvation energies to optimize reaction media .
What statistical experimental design approaches optimize reaction conditions?
Q. Methodological Guidance
- Use Box-Behnken or Central Composite designs to simultaneously vary parameters (e.g., molar ratios, reaction time) and model nonlinear relationships .
- Apply ICReDD’s feedback loop : computational predictions narrow experimental conditions, while empirical data refine computational models .
- Analyze variance (ANOVA) to distinguish significant factors from noise, ensuring robust process scalability.
What spectroscopic techniques resolve conflicting spectral data for structural validation?
Q. Basic Research Focus
- Multi-dimensional NMR (e.g., HSQC, HMBC) clarifies ambiguous proton environments, especially for overlapping aromatic signals in the quinoline and benzene sulfonyl moieties .
- High-resolution mass spectrometry (HR-MS) confirms molecular formula accuracy, distinguishing isobaric impurities.
- Infrared spectroscopy identifies functional groups (e.g., sulfonyl S=O stretching at ~1350 cm⁻¹) to resolve oxidation state discrepancies .
How do molecular dynamics simulations inform conformational stability in solvents?
Q. Advanced Research Focus
- Explicit solvent simulations (e.g., GROMACS) model solute-solvent interactions to predict solubility and aggregation tendencies .
- Free energy perturbation (FEP) calculates relative solvation energies across solvents (e.g., DMSO vs. acetonitrile), guiding crystallization strategies.
- Radial distribution functions analyze hydrogen-bonding networks, critical for stabilizing metastable polymorphs.
How should contradictory stability data from degradation studies be interpreted?
Q. Methodological Guidance
- Forced degradation studies under acidic/alkaline/oxidative conditions identify labile functional groups (e.g., sulfonamide hydrolysis) .
- LC-MS/MS characterizes degradation products; discrepancies may arise from trace metal contaminants or light exposure. Validate findings via controlled replication studies .
- Arrhenius kinetics model temperature-dependent degradation rates, extrapolating shelf-life under standard storage conditions.
What preclinical models address discrepancies in biological activity assessments?
Q. Advanced Research Focus
- In vitro: Use HEK293 or HepG2 cell lines for receptor-binding assays, normalized to cytotoxicity controls (MTT assays) .
- In vivo: Prioritize xenograft models with pharmacokinetic profiling (plasma half-life, bioavailability) to correlate efficacy with exposure .
- Address interspecies variability via allometric scaling and metabolite profiling (e.g., cytochrome P450 metabolism in humanized mouse models).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
